molecular formula C9H20N2O B2421069 2-[3-(propan-2-yl)piperazin-1-yl]ethan-1-ol CAS No. 1513834-19-9

2-[3-(propan-2-yl)piperazin-1-yl]ethan-1-ol

Cat. No.: B2421069
CAS No.: 1513834-19-9
M. Wt: 172.272
InChI Key: CLOKQOIWMKSAHW-UHFFFAOYSA-N
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Description

2-[3-(propan-2-yl)piperazin-1-yl]ethan-1-ol is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 properties . This compound is characterized by the presence of a piperazine ring substituted with a propan-2-yl group and an ethanol group.

Biochemical Analysis

Biochemical Properties

It is known that alcohols, such as this compound, can interact with a variety of enzymes and proteins The nature of these interactions can vary widely, from hydrogen bonding to more complex binding interactions

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression

Temporal Effects in Laboratory Settings

Future in vitro or in vivo studies could provide valuable insights into these aspects .

Dosage Effects in Animal Models

The effects of different dosages of 2-(3-Propan-2-ylpiperazin-1-yl)ethanol in animal models have not been studied. Such studies could reveal any threshold effects, as well as any toxic or adverse effects at high doses .

Preparation Methods

The synthesis of 2-[3-(propan-2-yl)piperazin-1-yl]ethan-1-ol typically involves the reaction of 1-(3-Propan-2-ylpiperazin-1-yl)ethanone with a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Comparison with Similar Compounds

2-[3-(propan-2-yl)piperazin-1-yl]ethan-1-ol can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-propan-2-ylpiperazin-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-8(2)9-7-11(5-6-12)4-3-10-9/h8-10,12H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOKQOIWMKSAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCN1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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